REACTION_CXSMILES
|
[F:1][C:2]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:3]=1[C:4]([CH:6](C(OCC)=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5].C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[F:1][C:2]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:3]=1[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5]
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Name
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|
Quantity
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41.4 g
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Type
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reactant
|
Smiles
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FC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=CC(=C1)F
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Name
|
|
Quantity
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170 mg
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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130 mL
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture is extracted
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Type
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WASH
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Details
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the methylene chloride phase is washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
|
|
Smiles
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FC1=C(C(=O)CC(=O)OCC)C=CC(=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |